molecular formula C12H9BrN2O B1618128 N-(2-bromophenyl)pyridine-4-carboxamide CAS No. 252930-61-3

N-(2-bromophenyl)pyridine-4-carboxamide

Cat. No.: B1618128
CAS No.: 252930-61-3
M. Wt: 277.12 g/mol
InChI Key: MEGGLDYOLRNAOP-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)pyridine-4-carboxamide is a brominated aromatic compound featuring a pyridine-4-carboxamide scaffold linked to a 2-bromophenyl group. For instance, pyridine carboxamide derivatives are frequently employed as ligands in metal complexes (e.g., palladium in ) and as bioactive molecules in drug discovery (). The bromine substituent at the ortho position on the phenyl ring may influence steric and electronic properties, affecting reactivity and biological activity.

Properties

IUPAC Name

N-(2-bromophenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-3-1-2-4-11(10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGGLDYOLRNAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358231
Record name N-(2-bromophenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252930-61-3
Record name N-(2-bromophenyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position on the Phenyl Ring

  • Ortho vs. Para Bromine :
    • N-(2-bromophenyl)pyridine-4-carboxamide (target compound) has bromine at the ortho position, which may sterically hinder interactions compared to para-substituted analogs.
    • N-(4-bromophenyl)pyridine-2-carboxamide () forms a palladium complex where the para-bromophenyl group likely enhances planarity, facilitating bidentate coordination. The para position reduces steric strain, enabling efficient metal-ligand bonding .
    • N-(4-bromophenyl)-2-chloropyridine-4-carboxamide () has bromine at para and chlorine at pyridine-2, increasing molecular weight (311.56 g/mol) and altering electronic properties compared to the target compound .

Carboxamide Position on Pyridine

  • Pyridine-2- vs. 4-Carboxamide: Pyridine-2-carboxamide derivatives (e.g., ) often act as bidentate ligands, coordinating metals via the pyridine nitrogen and carboxamide oxygen. Pyridine-4-carboxamide (target compound) may exhibit different coordination behavior. For example, N-(adamantan-1-yl)pyridine-4-carboxamide () forms a manganese complex with monodentate coordination through the pyridine nitrogen, suggesting positional flexibility in metal binding .

Additional Substituents and Functional Groups

  • Fluoro and Methyl Groups :
    • N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide () has a lower molecular weight (230.24 g/mol) due to fluorine and methyl groups, which may improve metabolic stability compared to brominated analogs .

Coordination Chemistry

  • Metal Complex Formation :
    • Palladium complexes with N-(4-bromophenyl)pyridine-2-carboxamide () exhibit square-planar geometry, stabilized by bromine’s electron-withdrawing effects .
    • Manganese complexes with N-(adamantan-1-yl)pyridine-4-carboxamide () adopt octahedral configurations, highlighting the ligand’s adaptability in varying coordination environments .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₁₂H₉BrN₂O 277.12 Bromine (ortho) Coordination chemistry, drug discovery -
N-(4-bromophenyl)pyridine-2-carboxamide C₁₂H₉BrN₂O 277.12 Bromine (para) Palladium complex formation
N-(4-bromophenyl)-2-chloropyridine-4-carboxamide C₁₂H₈BrClN₂O 311.56 Bromine (para), Chlorine (pyridine-2) Enhanced hydrophobicity
N-(5-fluoro-2-methylphenyl)pyridine-4-carboxamide C₁₃H₁₁FN₂O 230.24 Fluorine, Methyl Improved metabolic stability

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